molecular formula C22H32N4O4 B3011884 4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one CAS No. 2310097-08-4

4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one

Cat. No.: B3011884
CAS No.: 2310097-08-4
M. Wt: 416.522
InChI Key: NJKOAZLVJKFFMZ-UHFFFAOYSA-N
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Description

4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H32N4O4 and its molecular weight is 416.522. The purity is usually 95%.
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Biological Activity

The compound 4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one is a synthetic organic molecule characterized by its complex structure, which includes multiple heterocyclic rings. The presence of piperidine and pyrimidine moieties suggests potential biological activities, including enzyme inhibition and receptor modulation. This article explores the known biological activities of this compound, highlighting relevant research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is C21H30N4O3C_{21}H_{30}N_4O_3, and its structure can be represented as follows:

Structure 4(4(((5,6dimethylpyrimidin4yl)oxy)methyl)piperidine1carbonyl)1(tetrahydro2Hpyran4yl)pyrrolidin2one\text{Structure }this compound

This compound features:

  • A piperidine ring , which is known for its role in various pharmacological activities.
  • A pyrimidine moiety , often associated with nucleic acid interactions.
  • A tetrahydro-pyran ring , contributing to the overall structural complexity.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit enzyme inhibitory activity. The presence of the pyrimidine and piperidine rings in this compound suggests it may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that the compound could potentially inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and type 2 diabetes management.

Receptor Modulation

The compound's structure implies potential interactions with various receptors. Compounds containing pyrimidine and piperidine structures have been evaluated for their efficacy in modulating G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling pathways. For example, studies have suggested that similar compounds can act as antagonists or agonists at specific GPCRs, influencing physiological responses such as inflammation and pain .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
2-MethylpyridinePyridine structureAntimicrobial properties
5-FluoroindoleIndole structure with fluorine substitutionAnticancer activity
1-(4-Pyridyl)-3-methylureaContains pyridine and ureaAntidiabetic effects

These compounds illustrate variations in substituents that significantly affect biological activity. The unique combination of trifluoromethyl and pyrimidine groups in the target compound may confer distinct pharmacological properties not observed in others.

Case Studies

In a recent study investigating similar compounds, researchers found that certain derivatives exhibited significant anti-inflammatory effects through modulation of cytokine production. These findings suggest that derivatives of the target compound may also possess similar therapeutic potential.

Another case study focused on the synthesis of related compounds demonstrated their effectiveness as selective inhibitors of specific kinases involved in cancer progression. This highlights the importance of structural modifications in enhancing biological activity .

The mechanism by which this compound exerts its biological effects likely involves interactions at the molecular level:

  • Binding to Enzymes/Receptors : The structural components may allow binding to active sites on enzymes or receptors, altering their activity.
  • Influencing Signal Transduction Pathways : By modulating receptor activity, the compound could influence downstream signaling pathways involved in various physiological processes.

Properties

IUPAC Name

4-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O4/c1-15-16(2)23-14-24-21(15)30-13-17-3-7-25(8-4-17)22(28)18-11-20(27)26(12-18)19-5-9-29-10-6-19/h14,17-19H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKOAZLVJKFFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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